molecular formula C20H24N4S2 B11500071 7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500071
M. Wt: 384.6 g/mol
InChI Key: YJWFKYQWLCQKGT-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(AZEPAN-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thioamides and subsequent cyclization reactions. The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts such as ZnCl2 under ultrasonic activation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

7-(AZEPAN-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(AZEPAN-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with molecular targets such as enzymes. For instance, it inhibits topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives like:

Uniqueness

What sets 7-(AZEPAN-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE apart is its specific structural features, such as the azepane ring and the phenyl and propyl substituents

Properties

Molecular Formula

C20H24N4S2

Molecular Weight

384.6 g/mol

IUPAC Name

7-(azepan-1-yl)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C20H24N4S2/c1-2-10-16-21-18(23-13-8-3-4-9-14-23)17-19(22-16)24(20(25)26-17)15-11-6-5-7-12-15/h5-7,11-12H,2-4,8-10,13-14H2,1H3

InChI Key

YJWFKYQWLCQKGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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